Rifamycin O
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Overview
Description
Rifamycin O is a member of the rifamycin family, a group of antibiotics derived from the bacterium Amycolatopsis rifamycinica. These antibiotics are known for their effectiveness against mycobacteria, making them valuable in the treatment of diseases such as tuberculosis and leprosy . This compound, specifically, is an oxidation product of natural rifamycin B and has shown promising activity against various bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rifamycin O is typically synthesized through the oxidation of rifamycin B. The process involves dissolving rifamycin B in an organic solvent and an alcohol mixture, followed by oxidation using a suitable oxidizing agent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica to produce rifamycin B, which is then oxidized to this compound. The process includes steps such as fermentation, extraction, purification, and crystallization to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: Rifamycin O undergoes various chemical reactions, including:
Oxidation: Conversion of rifamycin B to this compound.
Reduction: Potential reduction reactions to modify the compound for different applications.
Substitution: Reactions where functional groups on the this compound molecule are replaced with other groups to create derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation of rifamycin B to this compound.
Reducing Agents: Employed in reduction reactions to modify the compound.
Solvents: Organic solvents such as tetrahydrofuran are commonly used in these reactions.
Major Products:
Scientific Research Applications
Rifamycin O has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various rifamycin derivatives.
Industry: Utilized in the production of other rifamycin antibiotics and related compounds.
Mechanism of Action
Rifamycin O exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in prokaryotic cells. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping bacterial growth and replication . The molecular target of this compound is the beta-subunit of the RNA polymerase enzyme, which is essential for the transcription process .
Comparison with Similar Compounds
Rifampicin: Widely used in the treatment of tuberculosis and leprosy.
Rifabutin: Effective against Mycobacterium avium complex infections.
Rifapentine: Used in the treatment of tuberculosis.
Rifaximin: Primarily used to treat traveler’s diarrhea.
Uniqueness of Rifamycin O: this compound is unique due to its specific oxidation state and its potential as a starting material for the synthesis of various derivatives. Its activity against Mycobacterium abscessus, a difficult-to-treat pathogen, highlights its potential as a valuable antibiotic .
Properties
CAS No. |
14487-05-9 |
---|---|
Molecular Formula |
C39H47NO14 |
Molecular Weight |
753.8 g/mol |
IUPAC Name |
[(7'S,9'Z,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate |
InChI |
InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1 |
InChI Key |
RAFHKEAPVIWLJC-PQVBCCSKSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C |
Pictograms |
Health Hazard; Environmental Hazard |
Synonyms |
4-O-(Carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-rifamycin γ-Lactone; NSC 182391; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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